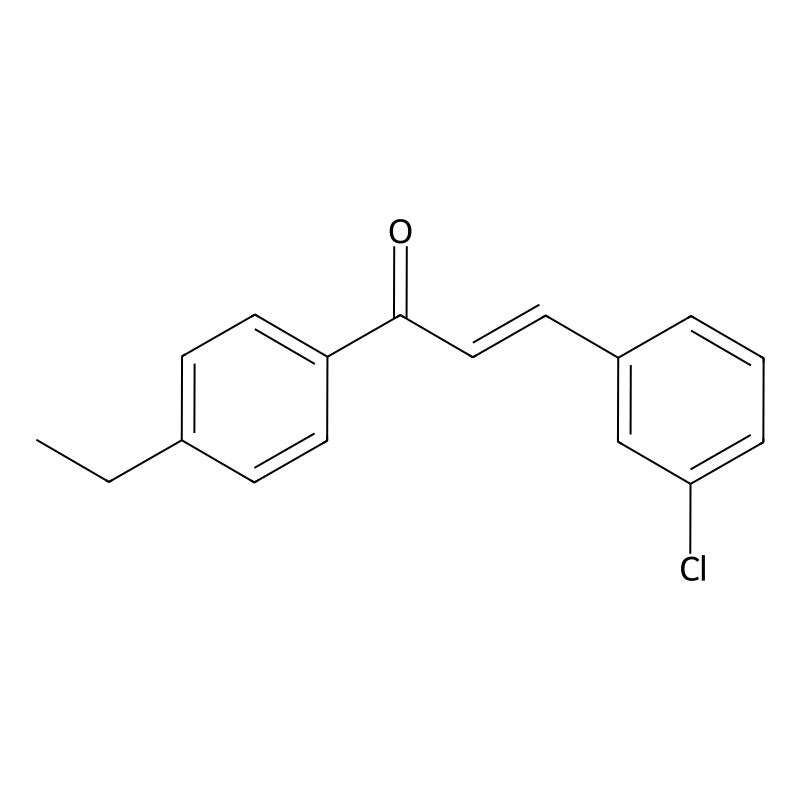

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as a chalcone, is characterized by its unique structure featuring a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings attached to the carbon skeleton. The presence of a 3-chlorophenyl group and a 4-ethylphenyl group enhances its potential biological activity and chemical reactivity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

- Aldol Condensation: Chalcones can participate in aldol reactions, forming larger β-hydroxy ketones when reacted with aldehydes or ketones under basic or acidic conditions.

- Michael Addition: The electrophilic nature of the α,β-unsaturated carbonyl allows nucleophiles to add across the double bond, forming new C-C bonds.

- Hydrogenation: Reduction of the double bond can yield saturated compounds, which may have different biological activities compared to their unsaturated counterparts.

Chalcones exhibit a wide range of biological activities, making them significant in pharmaceutical research. Specific activities associated with (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one include:

- Anticancer Properties: Studies have shown that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types through multiple mechanisms, including modulation of signaling pathways.

- Antioxidant Activity: The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Chalcones can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves:

- Condensation Reaction: The most common method is the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base (e.g., sodium hydroxide). This reaction forms the chalcone through the formation of a β-diketone intermediate.

- Purification: The crude product is purified using recrystallization techniques or chromatography to yield pure chalcone.

The applications of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one span various fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.

- Agriculture: Chalcones have been investigated for their potential as natural pesticides due to their ability to inhibit plant pathogens.

Interaction studies involving this compound often focus on its binding affinity with various biological targets. These studies utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins involved in disease pathways.

- In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity and selectivity against cancer cells.

These studies help elucidate the mechanism of action and optimize the compound for therapeutic use.

Several compounds share structural similarities with (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, including:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1. (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chalcone | Antioxidant, anticancer |

| 2. (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Chalcone | Anticancer, anti-inflammatory |

| 3. (2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one | Chalcone | Antimicrobial |

Uniqueness

The uniqueness of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one lies in its specific combination of substituents that influence its biological activity profile. The presence of both chlorinated and ethyl groups enhances its lipophilicity and potentially alters its interaction with biological targets compared to other chalcones.